
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is an organic compound with the molecular formula C10H19O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group esterified with diisopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride, followed by the addition of a suitable carbonyl compound. The reaction typically involves the following steps:
Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This step produces diisopropyl phosphite. [ 3 (\text{CH}_3)_2\text{CHOH} + \text{PCl}_3 \rightarrow [(\text{CH}_3)_2\text{CHO}]_2\text{POH} + 2\text{HCl} + (\text{CH}_3)_2\text{CHCl} ]
Addition of Carbonyl Compound: The diisopropyl phosphite is then reacted with a suitable carbonyl compound to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where the diisopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of the 3-oxo-1-buten-1-yl group.
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate: Contains a cyclobutane ring instead of the butenyl group.
Uniqueness
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 3-oxo-1-buten-1-yl group allows for unique interactions and reactions that are not observed with simpler phosphonate esters.
Propiedades
Número CAS |
89021-25-0 |
|---|---|
Fórmula molecular |
C10H19O4P |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
4-di(propan-2-yloxy)phosphorylbut-3-en-2-one |
InChI |
InChI=1S/C10H19O4P/c1-8(2)13-15(12,14-9(3)4)7-6-10(5)11/h6-9H,1-5H3 |
Clave InChI |
RXDLGWVPUAZIAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C=CC(=O)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


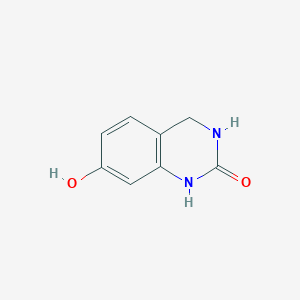

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
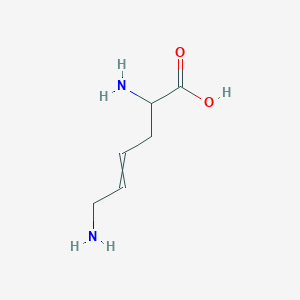
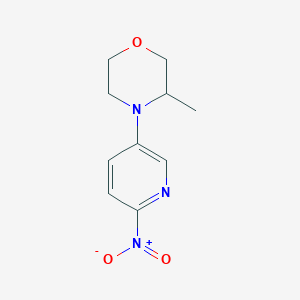
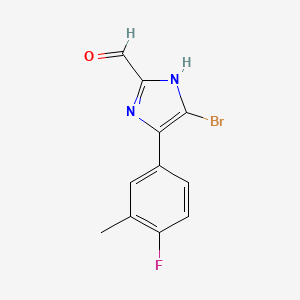


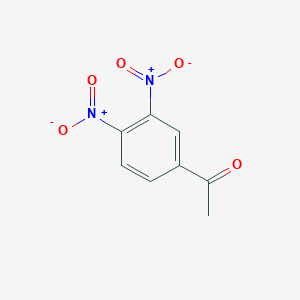
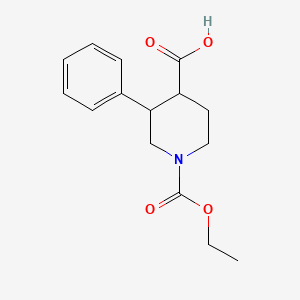
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)

